N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide
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Overview
Description
N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, a hydroxyethyl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the Hydroxyethyl Group: This step involves the alkylation of the isoquinoline core with an appropriate hydroxyethyl halide under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-3-(2-methoxyphenyl)propanamide: Lacks the isoquinoline moiety.
N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide: Lacks the methoxyphenyl group.
N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide is unique due to its combination of an isoquinoline core, a hydroxyethyl group, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-20-5-3-2-4-17(20)7-9-21(25)22-19-8-6-16-10-11-23(12-13-24)15-18(16)14-19/h2-6,8,14,24H,7,9-13,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZSGABNSLIJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC3=C(CCN(C3)CCO)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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